3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Description
Chemical Structure and Properties The compound 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide (molecular formula: C₁₄H₉F₃N₄OS; molecular weight: 338.31 g/mol) is a polyheterocyclic carbohydrazide derivative . Its structure comprises a thieno[3,2-b]pyridine core substituted with a 3-pyridinyl group at position 3, a trifluoromethyl (CF₃) group at position 6, and a carbohydrazide moiety at position 2. The CF₃ group enhances lipophilicity and metabolic stability, while the carbohydrazide (-CONHNH₂) group provides a reactive site for further derivatization .
For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a precursor for related compounds, with cyclization under microwave irradiation improving yields . Characterization typically involves IR, ¹H NMR, and elemental analysis, as seen in structurally similar compounds like 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide (CAS: 477854-04-9) .
Properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4OS/c15-14(16,17)8-4-9-11(20-6-8)10(7-2-1-3-19-5-7)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYDZVMSQNRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 5 (DMSO-d6) exhibits characteristic signals:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 396.08 (calculated for C15H10F3N5OS).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Hydrazination | Ester (3) | 1 | 70–89 | 90–95 |
| Saponification Route | Carboxylic Acid (21) | 2 | 50–65 | 98–99 |
Key Observations :
- Direct hydrazination offers higher efficiency but may require chromatographic purification.
- The saponification route provides superior purity at the expense of yield.
Mechanistic Insights and Side Reactions
Heating carbohydrazide 5 with acetic acid unexpectedly forms pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-one (12) via intramolecular cyclization. This side reaction underscores the reactivity of the carbohydrazide group under acidic conditions, necessitating strict temperature control during synthesis.
Industrial-Scale Considerations
Patent literature highlights challenges in large-scale production, such as handling unstable intermediates (e.g., trifluoroacetylated enamines). The method described in circumvents these issues by using stable precursors like pyridine-2(1H)-thiones and avoiding mutagenic vinyl ethers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or thieno moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to thieno[3,2-b]pyridine derivatives. These compounds have shown promise against various viral infections due to their ability to inhibit viral replication mechanisms. For instance, modifications in the pyridine ring have been linked to enhanced activity against viruses such as HIV and Dengue virus, demonstrating the importance of structural diversity in optimizing antiviral efficacy .
Antimycobacterial Activity
The compound has been investigated for its potential against Mycobacterium tuberculosis. Research indicates that derivatives with similar structures exhibit potent activity against drug-resistant strains of tuberculosis. This is critical given the global challenge posed by multidrug-resistant tuberculosis . The mechanism of action often involves inhibition of key enzymes in the bacterial metabolism, making these compounds valuable in developing new therapeutic strategies .
Case Studies
Synthesis and Optimization
The synthesis of 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide typically involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have enhanced yields and purity levels, facilitating the exploration of structure-activity relationships (SAR) for optimizing biological activity .
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the carbohydrazide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Electron-Withdrawing Groups : The CF₃ group at position 6 is conserved in analogs, enhancing electrophilicity and resistance to oxidative metabolism .
- Carbohydrazide vs. Carboxylic Acid : The target compound’s carbohydrazide group (-CONHNH₂) offers nucleophilic reactivity for forming hydrazones or triazoles, whereas the carboxylic acid (-COOH) in enables salt formation or esterification.
Physicochemical Properties
- Solubility: The CF₃ group increases lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to hydroxyl- or amino-substituted analogs .
- Thermal Stability: Melting points for carbohydrazide derivatives exceed 300°C, as seen in N-methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl derivatives .
Biological Activity
The compound 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide , also known by its CAS number 672951-23-4 , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H9F3N4OS
- Molecular Weight : 338.31 g/mol
- Density : 1.498 g/cm³ (predicted)
- pKa : 11.08 (predicted)
These properties indicate that the compound is a relatively complex hydrazide derivative, which may influence its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of thieno[3,2-b]pyridine derivatives. For instance, compounds with similar structures have shown efficacy against various viral infections, suggesting that this compound may also possess antiviral activity.
In a study focused on N-heterocycles as promising antiviral agents, derivatives exhibited significant inhibitory effects on viral replication at low micromolar concentrations . While specific data on this compound's antiviral activity is still limited, its structural similarities to other active compounds suggest potential effectiveness.
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[3,2-b]pyridine derivatives has been documented in various studies. Compounds in this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values indicating effective inhibition comparable to established anti-inflammatory drugs .
Anticancer Activity
Emerging research indicates that thieno[3,2-b]pyridine derivatives may also possess anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in viral replication and inflammatory responses.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that structural analogs can trigger programmed cell death in cancer cells.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of thieno[3,2-b]pyridine derivatives against a range of viruses. The results indicated that certain compounds exhibited EC50 values as low as 0.20 µM against specific viral strains, highlighting their potential as therapeutic agents .
Study 2: Inhibition of Inflammatory Responses
In another study focusing on anti-inflammatory activity, a series of thieno[3,2-b]pyridine derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. One compound demonstrated an ED50 value significantly lower than that of traditional anti-inflammatory drugs like celecoxib, suggesting superior efficacy in reducing inflammation without adverse effects on gastric safety .
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide?
The compound is typically synthesized via a multi-step protocol involving:
- Step 1 : Formation of the thieno[3,2-b]pyridine core through cyclization of precursor heterocycles (e.g., thiophene derivatives) under acidic or catalytic conditions.
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation, often using reagents like CF₃I or Umemoto’s reagent .
- Step 3 : Hydrazide formation by reacting the ester intermediate with hydrazine hydrate in alcohols (e.g., ethanol or methanol) at 70–80°C, achieving yields of 80–90% . Key analytical validation: Purity is confirmed via HPLC (>95%), and structural elucidation uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized for structural and purity validation in academic research?
A combination of spectroscopic and chromatographic methods is employed:
- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and CF₃ groups (quartet, ~120 ppm) .
- Mass spectrometry : HRMS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₀F₃N₅OS: 366.0592).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >95% .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during trifluoromethyl group introduction?
The trifluoromethyl group’s steric and electronic effects require precise control:
- Directed ortho-metalation : Use directing groups (e.g., pyridinyl) to position the CF₃ group at the 6-position of the thieno-pyridine core .
- Radical-mediated pathways : Photoredox catalysis with CF₃SO₂Na under blue LED light enhances regioselectivity .
- Validation : Computational modeling (DFT) predicts electron density distribution to optimize reaction conditions .
Q. How do substituents on the pyridinyl ring influence bioactivity, and how are contradictions resolved?
Substituent effects are systematically studied via:
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance inhibitory activity in photosynthetic electron transport (PET) assays, while bulky groups reduce solubility .
- Data reconciliation : Contradictory results (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (e.g., spinach chloroplast preparation, light intensity) and controlling for solvent polarity .
- Example : 3-(4-Nitrophenyl) analogs show PET inhibition (IC₅₀ = 12 µM) but poor algal chlorophyll reduction, suggesting divergent mechanisms .
Q. What methodologies optimize reaction yields in large-scale carbohydrazide synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve hydrazine solubility but require post-reaction purification via recrystallization (ethanol/water) .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate ester-to-hydrazide conversion at lower temperatures (50°C vs. 80°C), reducing side products .
- Table: Yield comparison under varying conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 80 | 87 |
| DMF | ZnCl₂ | 50 | 92 |
| Methanol | None | 70 | 78 |
| Source: Adapted from |
Data Contradiction Analysis
Q. How are discrepancies in biological activity data addressed across studies?
Common approaches include:
- Reproducibility checks : Repeating assays with standardized protocols (e.g., Chlorella vulgaris algal suspensions vs. spinach chloroplasts) .
- Meta-analysis : Comparing data across peer-reviewed studies to identify outliers (e.g., anomalous IC₅₀ values due to impurity interference) .
- Advanced analytics : LC-MS/MS quantifies compound degradation products in bioassay matrices to confirm stability .
Methodological Guidance
Q. What in silico tools predict the compound’s electronic properties for material science applications?
Computational methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
